REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].Br[CH2:7][C:8]([O:10][CH3:11])=[O:9].C(OCC)(=O)C>C(N(CC)CC)C>[C:1]([O:5][CH2:7][C:8]([O:10][CH3:11])=[O:9])(=[O:4])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature (25° to 30° C.) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a five-liter, three-necked, round-bottom flash (equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
a thermometer and a one-liter dropping funnel topped with a drying tube
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
cooling bath
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
ADDITION
|
Details
|
The resulting thick slurry was poured into 1750 mls
|
Type
|
CUSTOM
|
Details
|
of distilled water and the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (two times, 500 mls
|
Type
|
WASH
|
Details
|
each) and the combined organic portions were washed successively with 500 mls
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution (about 3.5 to 3.75 liters) was then dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo (water aspirator) at ≤30° C.
|
Type
|
CUSTOM
|
Details
|
to provide a very pale-yellow product
|
Type
|
CUSTOM
|
Details
|
The product was purified by addition of one gram of 2,6-di-tert-butyl-p-cresol as a free radical inhibitor and vacuum
|
Type
|
DISTILLATION
|
Details
|
distilling through a distillation column
|
Type
|
CUSTOM
|
Details
|
to 56° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |